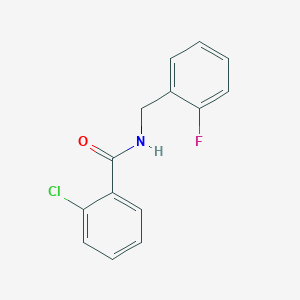
2-Chloro-N-(2-fluorobenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-fluorobenzyl)benzamide is an organic compound with the molecular formula C14H11ClFNO It is characterized by the presence of a chloro group and a fluorobenzyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-fluorobenzyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-fluorobenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or reduction reactions to modify the existing ones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation might introduce a carboxyl group.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-fluorobenzyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing, particularly in the fields of oncology and neurology.
Industry: It serves as a precursor in the manufacture of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Chloro-N-(2-fluorobenzyl)benzamide exerts its effects is largely dependent on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-N-(2-methylbenzyl)benzamide
- 2-Chloro-N-(2-bromobenzyl)benzamide
- 2-Chloro-N-(2-iodobenzyl)benzamide
Comparison: Compared to these similar compounds, 2-Chloro-N-(2-fluorobenzyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of organic compounds, making this compound potentially more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H11ClFNO |
|---|---|
Molekulargewicht |
263.69 g/mol |
IUPAC-Name |
2-chloro-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11ClFNO/c15-12-7-3-2-6-11(12)14(18)17-9-10-5-1-4-8-13(10)16/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
BOTYFPFTZNPNRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)
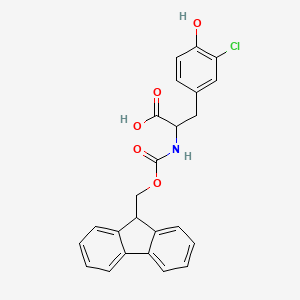
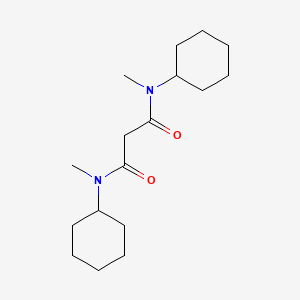
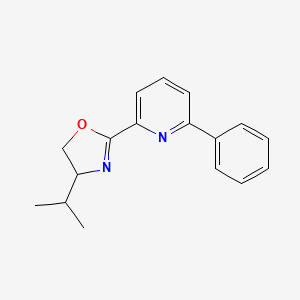
![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)
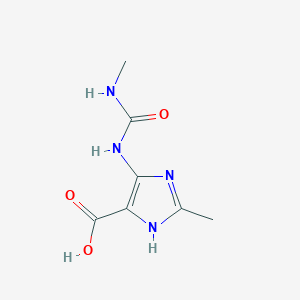
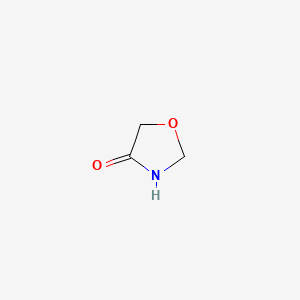
![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)
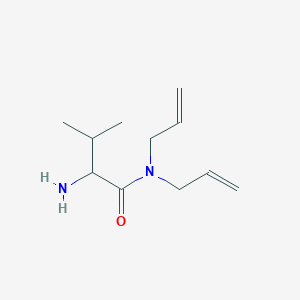
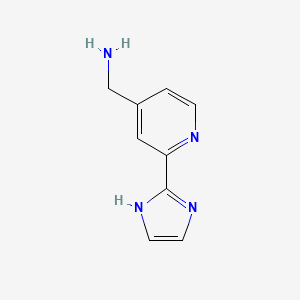
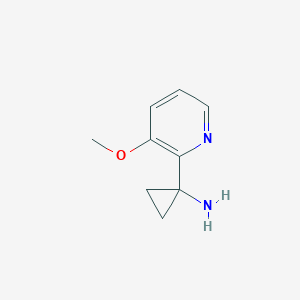
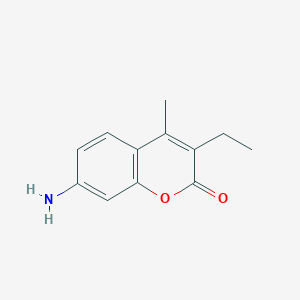
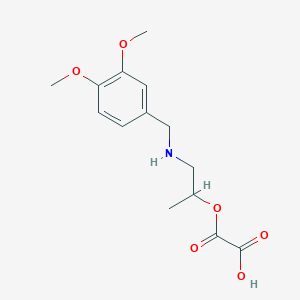
![4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12829768.png)
